3-(2-Hydroxyethyl)indolin-2-one

Vue d'ensemble

Description

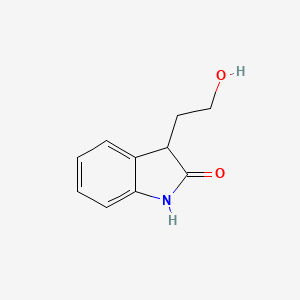

3-(2-Hydroxyethyl)indolin-2-one is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by an indolin-2-one core structure with a hydroxyethyl group attached to the third carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)indolin-2-one can be achieved through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions. This one-pot synthesis method yields 3-substituted-3-hydroxyindolin-2-ones in good yields . Another method involves the reduction of 4-(2-hydroxyethyl)indolin-2-one using borane-tetrahydrofuran complex at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The indolin-2-one core can be reduced to form indoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and various substituted indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-Hydroxyethyl)indolin-2-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT116), ovarian cancer (OVCAR10), and human metastatic melanoma (1205Lu). The IC50 values for these cell lines range from 5 to 20 µM, indicating potent anticancer properties. The mechanism of action involves the induction of apoptosis through caspase activation pathways .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to cytoprotective effects. These compounds also suppress inflammatory responses by inhibiting NF-κB signaling pathways, suggesting their potential as chemopreventive agents .

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibition due to its structural similarity to biologically active indole derivatives. It has been shown to inhibit certain enzymes, affecting their catalytic activity and providing insights into biochemical pathways involved in various diseases .

Chemical Synthesis

In synthetic chemistry, this compound acts as a building block for synthesizing complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities.

Case Study 1: Anticancer Mechanism

A study evaluated the effects of this compound on HCT116 cells, revealing that treatment led to increased levels of cleaved caspases, indicating activation of apoptosis pathways. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives of the compound were tested for their ability to induce Nrf2-dependent phase 2 enzymes in mouse embryonic fibroblasts. The results demonstrated significant anti-inflammatory effects, supporting the use of these compounds in developing treatments for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3-(2-Hydroxyethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also bind to receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indolin-2-one: Lacks the hydroxyethyl group, making it less hydrophilic.

3-Hydroxyindolin-2-one: Similar structure but without the ethyl group, affecting its reactivity and solubility.

4-(2-Hydroxyethyl)indolin-2-one: Similar but with the hydroxyethyl group at a different position, altering its chemical properties.

Uniqueness

3-(2-Hydroxyethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

3-(2-Hydroxyethyl)indolin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11NO_2. The compound features an indole structure substituted with a hydroxyethyl group at the 3-position, which plays a crucial role in its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Colorectal carcinoma (HCT116)

- Ovarian cancer (OVCAR10)

- Human metastatic melanoma (1205Lu)

In one study, the compound showed IC50 values ranging from 5 to 20 µM against these cell lines, indicating potent anticancer activity. The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways, as evidenced by caspase-mediated apoptosis studies .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects . It was found to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated RAW264.7 macrophages. The compound demonstrated a concentration-dependent suppression of nitric oxide production and effectively inhibited the phosphorylation of key signaling proteins involved in inflammation, including Akt and NF-κB pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains and fungi. Preliminary studies suggest that it exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The biological effects of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their catalytic functions.

- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways affecting cellular processes such as apoptosis and inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 | 5-20 | Induction of apoptosis |

| Anti-inflammatory | RAW264.7 | 20 | Inhibition of cytokine production |

| Antimicrobial | Various Bacteria | 10-50 | Inhibition of cell wall synthesis |

Case Studies

-

Anticancer Evaluation :

- A study on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

- Anti-inflammatory Study :

-

Antimicrobial Research :

- Investigations into the antimicrobial efficacy revealed notable inhibition zones against pathogenic bacteria and fungi, suggesting its potential utility in clinical settings .

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-4,8,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCZFYRBPSLGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.